molecular formula C3H5F3O B1295205 2,2,2-Trifluoroethyl methyl ether CAS No. 460-43-5

2,2,2-Trifluoroethyl methyl ether

Cat. No. B1295205
CAS RN: 460-43-5
M. Wt: 114.07 g/mol
InChI Key: OHLVGBXMHDWRRX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methyl ether is a chemical compound that is part of a broader class of substances known for their unique physical and electronic properties, which make them of interest in pharmaceutical, agrochemical, and materials science research. The compound is characterized by the presence of a trifluoromethyl group attached to an ether linkage, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of β-Chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds, which are closely related to 2,2,2-trifluoroethyl methyl ether, can be achieved through the reaction of trimethylsilyl enol ethers with CF3CCl3 and CuCl. This process is followed by dehydrochlorination using triethylamine or DBN, with aromatic enol ethers yielding moderate to good yields of the desired products . Another method involves the sequential xanthalation and O-trifluoromethylation of phenols, which allows for the synthesis of aryl trifluoromethyl ethers from phenols under mild conditions . Additionally, the fluorination of diethyl ether and methyl ether with CoF3 or KCoF4 can produce 2,2,2-trifluoroethyl methyl ether among other products . The synthesis of perfluoro-(1,1-dimethylbutyl)methyl ethers via vic-oxymethylfluorination of perfluoro-2-methyl-2-pentene with chloromethyl ethers in the presence of KF in aprotic polar solvents is another relevant method .

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl methyl ether and related compounds is characterized by the presence of fluorine atoms, which are highly electronegative and influence the chemical behavior of the molecule. The fluorination process can lead to various isomers and derivatives, as seen in the synthesis of different fluorinated ethers . The presence of the trifluoromethyl group is a key structural feature that imparts unique properties to the molecule.

Chemical Reactions Analysis

The chemical reactions involving 2,2,2-trifluoroethyl methyl ether and related compounds are diverse. For instance, the dehydrofluorination of fluorinated ethers can yield a mixture of (E,Z) and (Z,Z) bis(1,2-difluorovinyl) ethers, among other products . The reaction of dithiocarbonates with IF5-pyridine-HF can selectively synthesize trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols and aliphatic alcohols . These reactions demonstrate the reactivity of the trifluoromethyl group and its derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl methyl ether are influenced by the trifluoromethyl group. For example, the critical properties of binary mixtures of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether with other hydrofluoroethers have been measured, indicating the importance of understanding the phase behavior of such compounds . The structures of various fluorinated ethers are established spectroscopically, which is crucial for identifying the specific isomers and derivatives formed during synthesis .

Scientific Research Applications

Fluorination Reactivity

2,2,2-Trifluoroethyl methyl ether has been utilized in fluorination studies, specifically with high-valency metal fluorides. Researchers found that its reactivity order follows MnF3 > CoF3 > KCoF4. This ether's monofluorinating reactivities were studied to understand the regioselective monofluorination at the methylene position adjacent to the trifluoromethyl group (Kurosawa, Arimura, & Sekiya, 1997).

Alternatives to Heteroaryl Chlorides

The 2,2,2-trifluoroethoxy group has been proposed as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group enhances shelf stability by years while maintaining reactivity toward nucleophiles in SNAr reactions. A highlighted trifluoroethyl ether showed tolerance to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes inaccessible to heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).

Polymerization Applications

Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which are closely related to 2,2,2-trifluoroethyl methyl ether, have been extensively studied for their polymerization properties. These compounds are crucial in creating copolymers or terpolymers for high-tech applications due to their low toxicity and ease of handling. They offer potential in fields like lithography, molecularly imprinted polymers, optics, adsorbents, and more (Patil & Améduri, 2013).

Electrolyte Component in Lithium-Sulfur Batteries

In the realm of advanced battery technology, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether has been added as a support solvent to solvate ionic liquid electrolytes for lithium-sulfur batteries. This fluorinated ether significantly improves the cycle and rate capabilities of the batteries, playing a crucial role in enhancing ionic conduction (Lu, Yuan, Hou, Lai, Kai, & Liu, 2016).

Photostability in Protective Coatings

The photochemical stability of copolymers containing 2,2,2-trifluoroethyl methacrylate, a compound closely related to 2,2,2-trifluoroethyl methyl ether, was investigated to understand its potential in protective coatings. These studies revealed insights into the degradation pathways influenced by the fluorinated methyl of the side chain, showing potential applications in materials science (Lazzari, Aglietto, Castelvetro, & Chiantore, 2003).

Safety And Hazards

2,2,2-Trifluoroethyl methyl ether is classified as an extremely flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fluorinated ethers, including 2,2,2-Trifluoroethyl methyl ether, have shown potential in the development of non-flammable liquid electrolytes for safer batteries . This suggests a promising future direction in energy storage systems.

properties

IUPAC Name

1,1,1-trifluoro-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLVGBXMHDWRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074569
Record name 2,2,2-Trifluoroethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl methyl ether

CAS RN

460-43-5
Record name 2,2,2-Trifluoroethyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
YS Li, FO Cox, JR Durig - Journal of Physical Chemistry, 1987 - ACS Publications
The low-resolution microwave spectra of 2, 2, 2-trifluoroethyl methylether, CF3CH2OCH3, and 2, 2, 2-trifluoroethyl methyl-i/3 ether, CF3CH2OCD3, have been recorded from 26.5 to …
Number of citations: 22 pubs.acs.org
Z Yue, X Mei, H Dunya, Q Ma, C McGarry… - Journal of Fluorine …, 2018 - Elsevier
Eight new strategically designed fluoroether sulfone solvents have been synthesized through different synthetic pathways for potential applications in lithium-sulfur battery electrolytes. …
Number of citations: 9 www.sciencedirect.com
Z Yue, H Dunya, S Aryal, CU Segre, B Mandal - Journal of Power Sources, 2018 - Elsevier
Fluorinated ethers have been used as a co-solvent in traditional ether-based electrolytes to suppress the polysulfide shuttle effect in lithium-sulfur batteries. In this work, five partially …
Number of citations: 24 www.sciencedirect.com
BY Liu, H Mohamad, YS Li - Journal of Molecular Structure, 2000 - Elsevier
The low-resolution microwave spectra of 2,2,2-trichloroethyl methyl ether have been recorded from 26.5 to 39.0GHz. From the spacing of the major bands, it is shown that the value of …
Number of citations: 1 www.sciencedirect.com
TJ Bruno, KH Wertz - Journal of Chromatography A, 1996 - Elsevier
The retention characteristics of 11 ether-based and 2 iodinated halocarbon fluids related to alternative refrigerant research have been studied as a function of temperature on a …
Number of citations: 2 www.sciencedirect.com
T Sako, M Sato, N Nakazawa, M Oowa… - Journal of Chemical & …, 1996 - ACS Publications
Using a static-type apparatus, we measured the critical temperatures, pressures, and densities of seven fluorinated ethers: CF 3 CHFOCHF 2 , CF 3 CF 2 OCH 3 , CF 3 CH 2 OCH 3 , CF …
Number of citations: 44 pubs.acs.org
FO Cox - 1987 - elibrary.ru
The low resolution microwave spectra of 2, 2, 2-trifluoroethyl methyl ether, CF (, 3) CH (, 2) OCH (, 3) and CF (, 3) CH (, 2) OCD (, 3), have been recorded from 26.5 to 39.0 GHz. From …
Number of citations: 0 elibrary.ru
S Urata, A Takada, J Murata, T Hiaki, A Sekiya - Fluid Phase Equilibria, 2002 - Elsevier
A method using artificial neural network (ANN) was applied to estimate the vapor–liquid equilibrium (VLE) for the binary systems containing hydrofluoroethers (HFEs) and polar …
Number of citations: 67 www.sciencedirect.com
S Kondo, Y Urano, K Takizawa, A Takahashi… - Fire safety journal, 2006 - Elsevier
Flammability limits were measured for a number of multi-fluorinated compounds in a 12L spherical glass vessel. It was found that the saturated multi-fluorinated compounds with F …
Number of citations: 52 www.sciencedirect.com
Y Wang, XX Ming, CP Zhang - Current Medicinal Chemistry, 2020 - ingentaconnect.com
Studies on fluorinated inhalation anesthetics, including synthesis, physical chemistry and pharmacology, have been summarized in this review. Retrospecting the history of inhalation …
Number of citations: 22 www.ingentaconnect.com

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